molecular formula C22H18N4O4S B12886856 4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide CAS No. 59541-36-5

4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide

Katalognummer: B12886856
CAS-Nummer: 59541-36-5
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: MVSBFPCYOUZOTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidinone core with phenyl groups and a benzenesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide typically involves the condensation of 3,5-dioxo-1,2-diphenylpyrazolidine with benzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .

Wissenschaftliche Forschungsanwendungen

4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

59541-36-5

Molekularformel

C22H18N4O4S

Molekulargewicht

434.5 g/mol

IUPAC-Name

4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C22H18N4O4S/c23-31(29,30)19-13-11-16(12-14-19)24-15-20-21(27)25(17-7-3-1-4-8-17)26(22(20)28)18-9-5-2-6-10-18/h1-15,20H,(H2,23,29,30)

InChI-Schlüssel

MVSBFPCYOUZOTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)C=NC4=CC=C(C=C4)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.